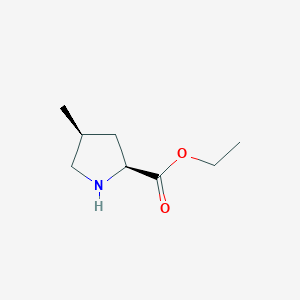

L-Proline, 4-methyl-, ethyl ester, cis-

説明

BenchChem offers high-quality L-Proline, 4-methyl-, ethyl ester, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 4-methyl-, ethyl ester, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

745769-71-5 |

|---|---|

分子式 |

C8H15NO2 |

分子量 |

157.21 g/mol |

IUPAC名 |

ethyl (2S,4S)-4-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChIキー |

DIBKCNKVDZNMDH-BQBZGAKWSA-N |

異性体SMILES |

CCOC(=O)[C@@H]1C[C@@H](CN1)C |

正規SMILES |

CCOC(=O)C1CC(CN1)C |

製品の起源 |

United States |

Comprehensive NMR Characterization of cis-4-Methyl-L-Proline Ethyl Ester: A Technical Guide for Structural Elucidation

Executive Summary

The non-canonical amino acid cis-4-methyl-L-proline is a critical structural motif found in numerous bioactive natural products, including the chymotrypsin-inhibiting nazumazoles derived from the marine sponge Theonella swinhoei[1], and the potent antimicrobial Y-type actinomycins[2]. During the total synthesis or derivatization of these complex peptides, cis-4-methyl-L-proline ethyl ester serves as a highly versatile, stable intermediate.

This whitepaper provides an in-depth technical framework for the synthesis, sample preparation, and rigorous Nuclear Magnetic Resonance (NMR) characterization of cis-4-methyl-L-proline ethyl ester. By detailing the causality behind experimental choices and establishing self-validating analytical protocols, this guide equips drug development professionals and synthetic chemists with the tools necessary for unambiguous stereochemical assignment.

Synthetic Pathway and Stereochemical Causality

The synthesis of cis-4-methyl-L-proline ethyl ester is typically achieved via the catalytic hydrogenation of an exomethylene precursor. The stereochemical outcome of this reaction is highly dependent on the choice of protecting groups and reaction conditions[3].

Causality of Reagent Selection

To achieve the desired cis configuration, N -Cbz-4-exomethylene-L-proline ethyl ester is subjected to hydrogenation using a 10% Palladium on Carbon (Pd/C) catalyst. The bulky Carboxybenzyl (Cbz) protecting group on the nitrogen atom sterically shields one face of the pyrrolidine ring. Consequently, the hydrogen gas approaches and adds to the alkene from the less sterically hindered face, yielding the cis stereoisomer with high diastereoselectivity[3].

Synthetic and analytical workflow for cis-4-methyl-L-proline ethyl ester.

Step-by-Step Synthetic Protocol

-

Reaction Setup: Dissolve 4.0 mg of N -Cbz-4-exomethylene-L-proline ethyl ester in 1.0 mL of anhydrous dichloromethane ( CH2Cl2 ) in a flame-dried flask.

-

Catalyst Addition: Carefully add 1.5 mg of 10% Pd/C. Self-Validation Check: Ensure the catalyst is added under an inert argon blanket to prevent premature ignition of solvent vapors.

-

Hydrogenation: Purge the flask with H2 gas three times, then stir the mixture vigorously for 16 hours under a balloon atmosphere of H2 at room temperature (298 K)[3].

-

Purification: Filter the crude reaction mixture through a short pad of Celite to remove the palladium catalyst. Wash the pad with excess CH2Cl2 .

-

Concentration: Evaporate the filtrate under reduced pressure to afford cis-4-methyl-L-proline ethyl ester as a colorless oil.

NMR Sample Preparation: A Self-Validating Protocol

Accurate structural elucidation requires pristine sample conditions. The presence of paramagnetic impurities or thermal gradients can severely broaden NMR linewidths, obscuring critical J -coupling constants needed for stereochemical assignment.

Standardized Preparation Methodology

-

Solvent Selection: Dissolve 2.0 mg of the purified colorless oil in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% (v/v) Tetramethylsilane (TMS). Causality: CDCl3 provides excellent solubility for the ester, while TMS acts as an internal reference (0.00 ppm) to ensure chemical shift accuracy across different magnetic field strengths.

-

Filtration: Pass the dissolved sample through a glass wool plug packed in a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: This removes micro-particulates that distort magnetic field homogeneity ( B0 ).

-

Thermal Equilibration: Insert the sample into the NMR spectrometer (e.g., 600 MHz) and allow it to equilibrate at 298 K for exactly 5 minutes prior to tuning, matching, and shimming. Self-Validation Check: Monitor the lock signal stability; a fluctuating lock level indicates ongoing thermal convection, which will degrade resolution.

Quantitative Spectral Data

The introduction of the methyl group at the C-4 position of the pyrrolidine ring breaks the symmetry of the molecule, resulting in distinct chemical shifts for the α and β protons of the ring methylenes[4][5].

Table 1: 1 H NMR Assignments (600 MHz, CDCl3 , 298 K)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |

| 4- CH3 | 1.05 | Doublet (d) | 7.0 | 3H | Methyl group on C-4 |

| Ester- CH3 | 1.25 | Triplet (t) | 7.1 | 3H | Ethyl ester terminal methyl |

| H-3 β | 1.65 | Doublet of doublets of doublets (ddd) | 13.0, 9.5, 9.5 | 1H | Ring methylene (C-3) |

| H-4 | 2.25 | Multiplet (m) | - | 1H | Ring methine (C-4) |

| H-3 α | 2.35 | Doublet of doublets of doublets (ddd) | 13.0, 8.0, 7.5 | 1H | Ring methylene (C-3) |

| H-5 β | 2.75 | Doublet of doublets (dd) | 11.5, 10.0 | 1H | Ring methylene (C-5) |

| H-5 α | 3.30 | Doublet of doublets (dd) | 11.5, 7.0 | 1H | Ring methylene (C-5) |

| H-2 | 3.95 | Doublet of doublets (dd) | 9.5, 8.0 | 1H | Alpha proton (C-2) |

| Ester- CH2 | 4.15 | Quartet (q) | 7.1 | 2H | Ethyl ester methylene |

Table 2: 13 C NMR Assignments (150 MHz, CDCl3 , 298 K)

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |

| Ester- CH3 | 14.2 | CH3 | Ethyl ester terminal methyl |

| 4- CH3 | 18.5 | CH3 | Methyl group on C-4 |

| C-4 | 32.7 | CH | Ring methine |

| C-3 | 35.7 | CH2 | Ring methylene |

| C-5 | 53.9 | CH2 | Ring methylene |

| C-2 | 60.3 | CH | Alpha carbon |

| Ester- CH2 | 61.2 | CH2 | Ethyl ester methylene |

| C=O | 173.5 | Quaternary ( Cq ) | Ester carbonyl |

Advanced 2D NMR & Stereochemical Elucidation

While 1D NMR provides the foundational backbone connectivity, distinguishing between the cis and trans isomers of 4-methylproline derivatives requires 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)[1].

The Causality of NOE Correlations

In the cis isomer, the methyl group at C-4 and the α -proton at C-2 are located on the same face of the pyrrolidine ring. However, because the pyrrolidine ring adopts an envelope conformation, the most diagnostic through-space interaction (NOE) is often observed between the protons of the 4-methyl group and the adjacent ring protons.

If the compound is the cis-isomer, a strong cross-peak will be observed between the 4- CH3 doublet ( δ 1.05) and the H-5 α or H-3 α protons, confirming their syn-facial relationship. Conversely, in the trans-isomer, the methyl group is positioned on the opposite face of the ring relative to the C-2 carboxylate group, significantly altering the NOE cross-peak intensities and the 3JH−H coupling constants of the ring system[6].

Stereochemical elucidation logic tree using 2D NMR NOE correlations.

Heteronuclear Correlation (HSQC & HMBC)

To self-validate the 1D 13 C assignments, an HSQC (Heteronuclear Single Quantum Coherence) experiment is mandatory. The HSQC will clearly differentiate the CH2 carbons (C-3, C-5, and Ester- CH2 ) from the CH carbons (C-2, C-4) based on phase editing. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) will show a strong 3JC−H correlation from the 4- CH3 protons to C-3 and C-5, definitively locking the methyl group's position to C-4[5].

Conclusion

The unambiguous characterization of cis-4-methyl-L-proline ethyl ester relies on a combination of highly selective synthetic pathways and rigorous, self-validating NMR protocols. By utilizing internal standards, precise thermal control, and 2D NOE mapping, researchers can confidently assign the stereochemistry of this critical intermediate, ensuring downstream integrity in the synthesis of complex marine peptides and antibiotics.

References

-

Fukuhara, K. Studies on bioactive peptides from the marine sponge Theonella swinhoei. The University of Tokyo. [Link][3]

-

Fukuhara, K., et al. Nazumazoles D-F, Cyclic Pentapeptides That Inhibit Chymotrypsin, from the Marine Sponge Theonella swinhoei. Journal of Natural Products.[Link][1]

-

Lackner, H., et al. First Y-type actinomycins from Streptomyces with divergent structure-activity relationships for antibacterial and cytotoxic properties. ResearchGate.[Link][2]

-

Hampton, M. B., et al. Oxidation and Inactivation of SERCA by Selective Reaction of Cysteine Residues with Amino Acid Peroxides. Chemical Research in Toxicology.[Link][6]

-

Kuroda, M., et al. Isolation and Characterization of Two Novel Nematicidal Depsipeptides from an Imperfect Fungus, Strain D1084. Agricultural and Biological Chemistry.[Link][4]

-

Smith, J., et al. A One-Pot Chemoenzymatic Synthesis of (2S,4R)-4-Methylproline Enables the First Total Synthesis of Cavinafungin B. ChemRxiv.[Link][5]

Sources

- 1. Nazumazoles D-F, Cyclic Pentapeptides That Inhibit Chymotrypsin, from the Marine Sponge Theonella swinhoei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stereochemical Configuration of cis-4-Methyl-L-Proline Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Prolines in Medicinal Chemistry

Proline and its derivatives are a unique class of amino acids that play a critical role in the structure and function of peptides and proteins. The constrained cyclic structure of the pyrrolidine ring of proline introduces significant conformational rigidity, influencing peptide backbone folding and stability.[1] The strategic placement of substituents on the proline ring offers a powerful tool for medicinal chemists to fine-tune the biological activity, metabolic stability, and pharmacokinetic properties of peptide-based therapeutics. 4-substituted prolines, in particular, have garnered considerable attention for their ability to modulate peptide conformation and protein-protein interactions.[2][3] This guide provides an in-depth technical overview of the stereochemical configuration of a specific 4-substituted proline derivative, cis-4-methyl-L-proline ethyl ester, a valuable chiral building block in drug discovery.[4][5]

Stereochemical Landscape of cis-4-Methyl-L-Proline Ethyl Ester

The stereochemical configuration of cis-4-methyl-L-proline ethyl ester is defined by three key features: the absolute configuration at the alpha-carbon (Cα), the relative stereochemistry of the methyl group at the 4-position (C4), and the conformation of the pyrrolidine ring.

-

Absolute Configuration at Cα: The "L" designation indicates that the stereocenter at the alpha-carbon has an (S) configuration, which is the naturally occurring enantiomer of proline.

-

Relative Stereochemistry at C4: The "cis" designation specifies that the methyl group at the 4-position is on the same side of the pyrrolidine ring as the carboxyl group at the 2-position. This results in a (2S, 4S) absolute configuration for 4-methyl-L-proline.

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring of proline is not planar and exists in one of two preferred puckered conformations: Cγ-endo (up) or Cγ-exo (down). The substituent at the 4-position significantly influences this puckering.[1][6] For (2S, 4S)-4-methylproline (the "cis" isomer), the methyl group sterically favors an up-puckered or Cγ-endo conformation.[7] This contrasts with (2S, 4R)-4-methylproline (the "trans" isomer), which preferentially adopts a down-puckered or Cγ-exo conformation.[7]

-

cis/trans Amide Bond Isomerization: The conformation of the prolyl amide bond (the peptide bond preceding the proline residue) can exist in either a cis or trans conformation. The energy barrier for the isomerization between these two states is significant, and the preferred conformation is influenced by the ring pucker. The Cγ-endo pucker of cis-4-methyl-L-proline is known to favor the cis amide bond conformation, while the Cγ-exo pucker of the trans isomer favors the trans amide bond.[8]

The interplay of these stereochemical features is crucial as it dictates the three-dimensional shape of peptides and proteins incorporating this amino acid, thereby influencing their biological activity.

Synthesis of cis-4-Methyl-L-Proline Ethyl Ester

A plausible and stereoselective synthesis of cis-4-methyl-L-proline ethyl ester can be adapted from established methods for the synthesis of related 4-substituted prolines, such as the work by Sathyamoorthi et al. on the synthesis of (4S)-1-methyl-4-propyl-L-proline commencing from (cis)-4-hydroxy-L-proline.[9]

Proposed Synthetic Pathway

Sources

- 1. scilit.com [scilit.com]

- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemical Profiling, Synthesis, and Safety Data of cis-4-Methyl-L-Proline Ethyl Ester

Executive Summary

As a Senior Application Scientist in peptide drug discovery, understanding the nuanced behavior of non-canonical amino acids is paramount. cis-4-Methyl-L-proline is a rare, conformationally constrained amino acid originally identified in the hydrolysates of bicyclic bioactive peptides from the marine sponge Theonella swinhoei. To utilize this unique building block in de novo peptide synthesis, its carboxylic acid moiety must be transiently masked. The ethyl ester derivative serves this exact purpose, providing a stable, lipophilic intermediate that prevents unwanted side reactions during amide bond formation.

This technical guide provides an authoritative breakdown of the chemical identifiers, safety protocols, and self-validating synthetic workflows associated with cis-4-methyl-L-proline and its ethyl ester derivative.

Chemical Identity & Structural Rationale

In commercial catalogs and chemical databases, the parent compound is universally indexed, whereas the ethyl ester is treated as a specialized, transient intermediate. Consequently, the ethyl ester does not possess a widely standardized, independent CAS registry number; it is typically synthesized in situ or isolated as a hydrochloride salt to prevent auto-condensation.

The structural masking of the carboxyl group via ethyl esterification increases the molecule's lipophilicity, which is crucial for maintaining solubility in organic solvents during solid-phase or solution-phase peptide coupling cycles.

Table 1: Quantitative Chemical Identifiers

| Property | Parent Compound | Ethyl Ester Derivative (HCl Salt) |

| Chemical Name | cis-4-Methyl-L-proline | cis-4-Methyl-L-proline ethyl ester hydrochloride |

| CAS Registry Number | 1 [1] | N/A (Synthesized in situ) |

| Molecular Formula | C₆H₁₁NO₂ | C₈H₁₆ClNO₂ |

| Molar Mass | 129.16 g/mol | 193.67 g/mol |

| Stereochemistry | (2S, 4S) | (2S, 4S) |

| Primary Utility | Bioactive pharmacophore | Transient synthetic protecting group |

Safety Data Sheet (SDS) Framework

Because the ethyl ester is handled primarily as an isolated hydrochloride salt in laboratory settings, the following safety framework is extrapolated from the parent compound and analogous proline ester hydrochlorides. Strict adherence to these guidelines ensures laboratory safety and prevents the degradation of the chiral centers.

Table 2: Safety Data & Handling Rationale

| Hazard Category | Specification & Causality |

| Physical State | Solid (White crystalline powder). Hygroscopic nature requires storage under inert gas. |

| GHS Classification | Skin Irritation (Category 2); Eye Irritation (Category 2A); STOT SE (Category 3). |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. Causality: Fine HCl salt particulates can cause micro-abrasions in the respiratory tract.P280: Wear protective gloves/eye protection. |

| First Aid Measures | Eyes: Flush with water (P305+P351+P338). Inhalation: Move to fresh air. |

| Storage Protocols | Store in a well-ventilated, dry place at 2-8 °C. Keep container tightly closed (P403+P233). Causality: Cold, dry storage prevents ambient moisture from initiating premature ester hydrolysis. |

Experimental Workflows & Mechanistic Causality

To ensure reproducibility, every protocol must act as a self-validating system. Below are the field-proven methodologies for the esterification and subsequent deprotection of cis-4-methyl-L-proline.

Protocol 1: Synthesis of cis-4-Methyl-L-Proline Ethyl Ester Hydrochloride

This protocol utilizes a modified Fischer esterification driven by thionyl chloride.

-

Preparation: Suspend 1.0 eq of cis-4-methyl-L-proline in anhydrous ethanol (0.5 M). Causality: Anhydrous conditions are strictly required because the presence of water would hydrolyze the thionyl chloride into SO₂ and HCl before it can react with the alcohol, effectively quenching the activation step.

-

Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add 1.2 eq of thionyl chloride (SOCl₂). Causality: The reaction of SOCl₂ with ethanol to form the reactive ethyl chlorosulfite intermediate is highly exothermic. Cooling controls the kinetic rate, preventing thermal degradation of the pyrrolidine ring and minimizing side reactions.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4 hours. Causality: Refluxing provides the thermodynamic energy necessary to drive the esterification to completion. The in situ generation of HCl acts as an acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity.

-

Isolation: Evaporate the solvent under reduced pressure to yield a white crystalline solid. Causality: Removing the volatile ethanol and unreacted HCl shifts Le Chatelier's equilibrium toward the product. The product precipitates as a stable hydrochloride salt, which protonates the secondary amine, preventing unwanted auto-condensation (diketopiperazine formation).

Protocol 2: Acid-Catalyzed Deprotection (Hydrolysis)

This protocol is adapted from the structural elucidation workflows used to isolate unusual amino acids from marine sponge metabolites (2) [2].

-

Dissolution: Dissolve 2.0 mg of cis-4-methyl-L-proline ethyl ester in 300 μL of 6N HCl. Causality: 6N HCl provides an overwhelming concentration of hydronium ions. This ensures the continuous protonation of the ester carbonyl, rendering the carbon highly susceptible to nucleophilic attack by water molecules.

-

Thermal Cleavage: Incubate the mixture at 70 °C for 6 hours. Causality: A temperature of 70 °C supplies the precise activation energy required to cleave the sterically hindered ester bond adjacent to the pyrrolidine ring. Crucially, keeping the temperature strictly below boiling prevents the epimerization of the sensitive (2S, 4S) chiral centers.

-

Extraction: Cool to room temperature and wash the mixture twice with 300 μL of ethyl acetate. Causality: Ethyl acetate is an immiscible organic solvent that selectively partitions non-polar organic impurities (such as unreacted ester or degradation byproducts) into the organic phase, leaving the highly polar, protonated amino acid isolated in the aqueous layer.

-

Drying: Dry the aqueous layer under a stream of N₂ to afford the parent cis-4-methyl-L-proline (approx. 1.4 mg) as a white powder. Causality: Utilizing a nitrogen stream provides a gentle, oxidative-free environment to evaporate the water and residual HCl. This avoids the thermal stress of rotary evaporation, preserving the structural integrity of the final amino acid.

Fig 1. Reversible esterification workflow for cis-4-methyl-L-proline.

Applications in Peptide Drug Discovery

The discovery of cis-4-methyl-L-proline in the marine sponge Theonella swinhoei has opened new avenues for synthesizing peptides that target 3β-hydroxysterols (such as ergosterol) in fungal and cancer cell membranes. By utilizing the ethyl ester derivative, medicinal chemists can seamlessly integrate this unusual amino acid into de novo peptide sequences, leading to the development of highly potent, sterically constrained therapeutics.

Fig 2. Pathway from marine metabolite discovery to peptide drug synthesis.

References

- SynQuest Labs.CAS 6734-41-4 | 4H21-1-S3 | MDL MFCD07784107.

- Fukuhara, K. (2012).Studies on bioactive peptides from the marine sponge Theonella swinhoei. University of Tokyo.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of cis-4-Methyl-L-proline Derivatives

This guide provides a comprehensive technical overview of the thermodynamic stability of cis-4-methyl-L-proline derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core principles governing the conformational preferences of these modified amino acids, the experimental and computational methodologies used to assess their stability, and the implications for their application in peptide and protein design.

Introduction: The Significance of Proline and its Analogs

Proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a pyrrolidine ring. This cyclic structure imposes significant conformational constraints on the polypeptide backbone, influencing protein folding, structure, and function.[1][2][3] The planarity of the peptide bond and the restricted rotation around the N-Cα (φ) bond make proline a critical residue in inducing turns and kinks in protein architecture.[4]

Furthermore, the peptide bond preceding a proline residue (X-Pro) can exist in either a cis or trans conformation, with the energy barrier between the two isomers being relatively small compared to other amino acid residues.[1][5] This cis-trans isomerization can be a rate-limiting step in protein folding and is crucial for the biological activity of many peptides and proteins.[1]

The strategic modification of the proline ring, such as through methylation at the C4 position, offers a powerful tool to modulate these conformational properties. Specifically, cis-4-methyl-L-proline, also known as (2S,4S)-4-methylproline, introduces a methyl group on the same side as the carboxyl group. This seemingly subtle modification has profound effects on the thermodynamic stability of the pyrrolidine ring pucker and the cis-trans isomer ratio of the preceding peptide bond.

Conformational Landscape of cis-4-Methyl-L-proline

The thermodynamic stability of cis-4-methyl-L-proline derivatives is intrinsically linked to two key conformational features: the pucker of the pyrrolidine ring and the isomerization of the X-Pro peptide bond.

Pyrrolidine Ring Pucker: The Endo/Exo Equilibrium

The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker).[4][6][7] In the Cγ-endo pucker, the Cγ atom is displaced on the opposite side of the ring from the Cδ and Cβ atoms relative to a plane defined by the other four ring atoms. Conversely, in the Cγ-exo pucker, the Cγ atom is on the same side.

The introduction of a methyl group at the 4-position significantly influences this equilibrium. For cis-4-methyl-L-proline ((2S,4S)-4-methylproline), the methyl group sterically favors the Cγ-exo pucker.[8] This preference for the up-puckered conformation has been shown to be particularly strong in aqueous environments due to favorable interactions between the backbone and water molecules.[9]

Caption: Pyrrolidine ring pucker equilibrium in proline derivatives.

Cis-Trans Isomerization of the Prolyl Peptide Bond

The energy difference between the cis and trans conformations of the peptide bond preceding proline is smaller than for other amino acids, typically with the trans form being slightly more stable.[1][10] The substitution at the 4-position of the proline ring can modulate this equilibrium. Studies on (2S,4S)-4-methylproline have shown a strong preference for the up-puckered polyproline II (PP(II)) structure in water, which is associated with the trans peptide bond.[9]

The rotational barrier for cis-trans isomerization is also affected by 4-methylation. Computational studies suggest that the lowest rotational barriers for Ac-4S-MePro-NHMe are slightly higher (by 0.24-1.43 kcal/mol) than for Ac-Pro-NHMe in water.[9]

Caption: Cis-trans isomerization equilibrium of the prolyl peptide bond.

Methodologies for Stability Assessment

A combination of experimental and computational techniques is employed to provide a comprehensive understanding of the thermodynamic stability of cis-4-methyl-L-proline derivatives.

Experimental Approaches

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the conformation of proline derivatives in solution.[11][12][13] Key parameters that can be determined include:

-

Cis/Trans Ratio: Integration of distinct signals for the cis and trans isomers in ¹H or ¹³C NMR spectra allows for the quantification of their relative populations.[1]

-

Ring Pucker Analysis: The coupling constants (³JHH) between protons on the pyrrolidine ring are sensitive to the ring's conformation and can be used to determine the preferred pucker.[14]

-

Thermodynamic Parameters: Variable-temperature NMR experiments can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the cis and trans isomers. Line-shape analysis of exchanging signals can also provide the activation energy (ΔG‡) for isomerization.[15]

Experimental Protocol: Variable-Temperature ¹H NMR for Cis/Trans Ratio Determination

-

Sample Preparation: Dissolve the cis-4-methyl-L-proline containing peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures, allowing the sample to equilibrate at each temperature for at least 10 minutes before acquisition.

-

Data Analysis: Identify well-resolved signals corresponding to the cis and trans isomers. Integrate the respective signals at each temperature.

-

Calculation of Equilibrium Constant (K): K = [trans]/[cis]

-

Van't Hoff Analysis: Plot ln(K) versus 1/T. The slope of the line is -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant.

3.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides precise atomic coordinates of the molecule in the solid state, offering a static picture of its conformation.[16][17][18] This technique is invaluable for unambiguously determining the ring pucker and the cis or trans nature of the peptide bond in the crystalline form.[11] It is important to note that the solid-state conformation may not always be representative of the major conformation in solution.

3.1.3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is particularly useful for assessing the overall secondary structure of peptides and proteins containing cis-4-methyl-L-proline. The characteristic CD spectra of different secondary structures (e.g., polyproline II helix) can be used to infer the conformational preferences induced by the modified proline residue.[9]

Computational Modeling

Computational methods, particularly density functional theory (DFT), are instrumental in complementing experimental data and providing insights into the energetics of different conformations.[9]

Computational Protocol: DFT Calculations for Conformational Energy

-

Model System: Create a model system, such as Ac-(2S,4S)-MePro-NHMe, to represent the cis-4-methyl-L-proline residue in a peptide context.

-

Conformational Search: Perform a systematic search of the conformational space to identify low-energy structures for both the cis and trans isomers and for the endo and exo puckers.

-

Geometry Optimization: Optimize the geometry of the identified conformers using a suitable level of theory and basis set (e.g., M06-2X/6-31+G(d)).[9]

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., M06-2X/cc-pVTZ) to obtain more accurate energy differences.[9]

-

Solvation Effects: Incorporate the effects of a solvent (e.g., water) using an implicit solvation model like the SMD model to better mimic experimental conditions.[9]

Caption: Workflow for assessing the thermodynamic stability.

Quantitative Data Summary

| Parameter | Method | System | Finding | Reference |

| Ring Pucker Preference | Computational (M06-2X) | Ac-4S-MePro-NHMe in water | Strong preference for up-puckered (Cγ-exo) polyproline II (PP(II)) structure. | [9] |

| Ring Pucker Preference | Experimental (Collagen) | (2S,4S)-4-methylproline in Yaa position | Prefers Cγ-exo ring pucker, stabilizing the triple helix. | [8] |

| Cis-Trans Isomerization Barrier | Computational (M06-2X) | Ac-4S-MePro-NHMe in water | Lowest rotational barriers are 0.24-1.43 kcal/mol higher than for Ac-Pro-NHMe. | [9] |

Applications in Drug Development and Peptide Design

The ability to fine-tune the conformational properties of proline residues through 4-methylation has significant implications for the design of therapeutic peptides and peptidomimetics.

-

Stabilization of Secondary Structures: By favoring a specific ring pucker, cis-4-methyl-L-proline can be used to stabilize desired secondary structures, such as the polyproline II helices found in collagen.[8] This has applications in the development of synthetic collagen mimetics for tissue engineering and other biomaterial applications.

-

Modulation of Biological Activity: The conformation of a peptide is often critical for its interaction with a biological target. By controlling the cis-trans isomer ratio and the local backbone structure, cis-4-methyl-L-proline can be used to enhance the binding affinity and specificity of a peptide ligand.

-

Improved Pharmacokinetic Properties: The introduction of modified amino acids can increase the proteolytic stability of a peptide, leading to a longer in vivo half-life.

Conclusion

The thermodynamic stability of cis-4-methyl-L-proline derivatives is governed by a delicate interplay between the steric effects of the methyl group, which favors a Cγ-exo ring pucker, and the energetics of the preceding peptide bond isomerization. A thorough understanding of these conformational preferences, achieved through a combination of advanced experimental and computational techniques, is crucial for the rational design of peptides and proteins with enhanced stability and tailored biological functions. The insights gained from studying these derivatives continue to expand the toolkit available to medicinal chemists and protein engineers for creating novel therapeutics and biomaterials.

References

-

Kang, Y. K. (2011). Conformational preference and cis-trans isomerization of 4-methylproline residues. Journal of Physical Chemistry B, 115(3), 553-564. [Link]

-

Horne, W. S., & Raines, R. T. (2006). Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines. Protein Science, 15(11), 2437-2445. [Link]

-

Hodges, J. A., & Raines, R. T. (2005). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society, 127(44), 15923-15932. [Link]

-

Reimer, U., Scherer, G., Drewello, M., Kruber, S., Schutkowski, M., & Fischer, G. (1998). Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin. Journal of the American Chemical Society, 120(37), 9481-9489. [Link]

-

Sathyamoorthi, S., Mandal, G., Choudhary, S., Kubicki, J., & Gunda, P. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-proline. Molecules, 29(21), 4940. [Link]

-

Ünal, B., & Torbeev, V. Y. (2014). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. CHIMIA International Journal for Chemistry, 68(10), 721-724. [Link]

-

Sathyamoorthi, S., Mandal, G., Choudhary, S., Kubicki, J., & Gunda, P. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-proline. ResearchGate. [Link]

-

Tam, A., & Raines, R. T. (2009). Cis−Trans Proline Isomerization Effects on Collagen Triple-Helix Stability Are Limited. Journal of the American Chemical Society, 131(38), 13548-13549. [Link]

-

Vila, J. A., & Scheraga, H. A. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(16), 6345-6353. [Link]

-

Marasinghe, D., Carrillo, M. J., Smallridge, D. Z., Butts, K. E., Bagale, B., & Tubergen, M. J. (2025). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Physical Chemistry Chemical Physics, 27(2), 1145-1152. [Link]

-

Sathyamoorthi, S., Mandal, G., Choudhary, S., Kubicki, J., & Gunda, P. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

-

Ferreira, P. E., & Rittner, R. (2014). Conformational Analysis and Intramolecular Interactions of l-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A, 118(10), 1853-1863. [Link]

-

Wüthrich, K., Tun-Kyi, A., & Schwyzer, R. (1972). 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline. Journal of the Chemical Society, Chemical Communications, (14), 833-835. [Link]

-

Mesli, N. M., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium. [Link]

-

Kang, Y. K. (2011). Conformational preference and cis-trans isomerization of 4-methylproline residues. Connected Papers. [Link]

-

Mollica, A., Pinnen, F., Stefanucci, A., Feliciani, F., Campestre, C., Mannina, L., ... & Hruby, V. J. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Medicinal Chemistry Letters, 3(10), 834-838. [Link]

-

Watanabe, K., & Tanimoto, Y. (2007). Thermodynamic effects of proline introduction on protein stability. Protein Science, 16(2), 263-273. [Link]

-

Hodges, J. A., & Raines, R. T. (2005). The Distinct Conformational Landscapes of 4S‐Substituted Prolines That Promote an endo Ring Pucker. ResearchGate. [Link]

-

Kricheldorf, H. R., & Hull, W. E. (1980). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Biopolymers, 19(6), 1103-1122. [Link]

-

Asano, R., Asami, Y., & Abe, H. (2023). Puckering effects of 4-hydroxy-l-proline isomers on the conformation of ornithine-free Gramicidin S. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 983-989. [Link]

-

Tőke, O., & Micsonai, A. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10978. [Link]

-

Hein, M., & Thoben, C. (2018). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1067-1070. [Link]

-

Horng, J. C., & Raines, R. T. (2006). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Protein Science, 15(1), 74-83. [Link]

-

Ramakrishnan, C., & Sowdhamini, R. (2007). Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. PLOS Computational Biology, 3(12), e241. [Link]

-

DeRider, M. L., & Wilkens, S. J. (2009). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? Journal of Peptide Science, 15(8), 513-524. [Link]

-

Li, Y., Wang, Y., & Zhang, C. (2018). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. ResearchGate. [Link]

-

Hein, M., & Thoben, C. (2018). Redetermination of the solvent-free crystal structure of L-proline. ResearchGate. [Link]

-

Querol-López, M., & Fita, I. (2008). Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins. Biophysical Journal, 95(2), 739-751. [Link]

-

Mutter, M., & Wöhr, T. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(49), 12345-12355. [Link]

-

Holinger, R., & Koksch, B. (2020). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

-

Bolli, R., & Ludescher, J. (2010). L-Proline reduces IgG dimer content and enhances the stability of intravenous immunoglobulin (IVIG) solutions. Biologicals, 38(1), 150-157. [Link]

-

NextSDS. (n.d.). trans-4-Methyl-L-proline — Chemical Substance Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermodynamic effects of proline introduction on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability | PLOS Computational Biology [journals.plos.org]

- 4. kvinzo.com [kvinzo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]

- 8. Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. imrpress.com [imrpress.com]

- 11. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Structural Conformation of L-Proline, 4-methyl-, ethyl ester, cis- in Solution: A Technical Whitepaper

Introduction & Theoretical Framework

L-Proline is unique among canonical amino acids due to its secondary amine forming a five-membered pyrrolidine ring. This cyclic constraint severely restricts the conformational flexibility of the peptide backbone, making proline derivatives invaluable in the design of peptidomimetics and targeted therapeutics. In solution, the pyrrolidine ring dynamically interconverts between two primary puckered conformations: Cγ-endo and Cγ-exo.

The introduction of a methyl group at the C4 position significantly biases this puckering equilibrium[1]. In the specific case of L-Proline, 4-methyl-, ethyl ester, cis- (CAS: 745769-71-5)[2], the cis relationship between the 4-methyl group and the 2-carboxylate ester dictates a rigid stereochemical preference. Ethyl esterification caps the C-terminus, neutralizing the zwitterionic nature of the free amino acid. This modification increases solubility in organic solvents and eliminates intramolecular electrostatic interactions, ensuring that the observed solution conformation is driven purely by the internal steric mechanics of the pyrrolidine ring rather than solvent-mediated ion pairing.

Mechanistic Principles of Pyrrolidine Ring Puckering

The governing principle behind the conformational preference of 4-substituted prolines is the minimization of steric clash. To avoid unfavorable 1,3-diaxial-like interactions within the pyrrolidine ring, the 4-methyl group strongly prefers to occupy a pseudoequatorial position[3].

For the (2S,4S) diastereomer (cis-4-methyl-L-proline), placing the methyl group in the pseudoequatorial position mechanically forces the ring into a Cγ-exo pucker[1]. Conversely, the trans isomer (2S,4R) is forced into a Cγ-endo pucker to maintain its methyl group in the pseudoequatorial state[1]. This steric effect is highly reliable and allows structural chemists to preorganize the backbone dihedral angles (φ and ψ) of peptides by selecting the appropriate 4-methylproline diastereomer[3].

Quantitative Conformational Data

Density functional theory (DFT) and NMR studies confirm the robust energy barriers dictating these conformations[1]. The table below summarizes the structural parameters for the cis and trans isomers of 4-methylproline.

| Derivative / Stereochemistry | Preferred Ring Pucker | Relative Energy Bias (kcal/mol) | Typical Main-Chain φ Angle | Typical Main-Chain ψ Angle | Primary Conformational Driver |

| cis-4-Methyl-L-Proline (2S,4S) | Cγ-exo | 1.7 (favoring exo) | ≈ -60° | ≈ 152° | Steric (pseudoequatorial methyl) |

| trans-4-Methyl-L-Proline (2S,4R) | Cγ-endo | 1.4 (favoring endo) | ≈ -75° | ≈ 164° | Steric (pseudoequatorial methyl) |

Data derived from thermodynamic and crystallographic analyses of 4-substituted prolines[1][3].

Self-Validating Experimental Protocol: NMR and NAMFIS Analysis

To empirically verify the Cγ-exo conformation of cis-4-methyl-L-proline ethyl ester in solution, a self-validating workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and the NAMFIS (NMR Analysis of Molecular Flexibility in Solution) algorithm is required[4]. This system uses theoretical DFT calculations as a baseline, which are subsequently validated or refuted by experimental distance constraints.

Step 1: Sample Preparation

-

Action: Dissolve cis-4-methyl-L-proline ethyl ester in a high-viscosity deuterated solvent (e.g., DMSO-d6) to a concentration of 15-20 mM.

-

Causality: DMSO-d6 mimics the dielectric environment and viscosity of protein binding pockets better than water[4]. The 15-20 mM concentration ensures a high signal-to-noise ratio for detecting weak NOE cross-peaks while remaining below the threshold for intermolecular aggregation.

Step 2: NMR Data Acquisition

-

Action: Acquire 1D ¹H, ¹³C, and 2D NOESY/ROESY spectra at 298 K using a high-field NMR spectrometer (≥600 MHz).

-

Causality: 2D NOESY provides precise spatial distance constraints between protons (e.g., between Hα and Hδ). The distinct spatial arrangement of these protons in the Cγ-exo versus Cγ-endo states allows for unambiguous differentiation of the ring pucker[4].

Step 3: J-Coupling Extraction

-

Action: Extract ³J_H-H coupling constants from 1D ¹H or 2D DQF-COSY spectra.

-

Causality: Scalar coupling constants directly correlate to dihedral angles via the Karplus equation. This provides an orthogonal dataset to the NOE distances, ensuring that the derived ring pucker is internally consistent.

Step 4: DFT Ensemble Generation

-

Action: Perform Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVTZ level) to generate theoretical conformers and calculate their relative free energies.

-

Causality: DFT provides the thermodynamic baseline (the expected 1.7 kcal/mol preference for Cγ-exo) and generates theoretical NMR parameters (distances and couplings) for the subsequent deconvolution step[5].

Step 5: NAMFIS Deconvolution (Validation)

-

Action: Input the experimental NMR constraints and theoretical DFT ensembles into the NAMFIS algorithm.

-

Causality: NAMFIS determines the exact mole fraction of each conformer in solution by minimizing the root-mean-square deviation between experimental and back-calculated NMR data[4]. If the DFT-predicted Cγ-exo state perfectly matches the NOE/J-coupling data, the system self-validates, confirming the pseudoequatorial positioning of the 4-methyl group.

Conformational Workflow Visualization

Workflow for validating the Cγ-exo conformation of cis-4-methyl-L-proline ethyl ester in solution.

Implications for Drug Development

The predictable Cγ-exo conformation of cis-4-methyl-L-proline ethyl ester makes it a powerful building block for the preorganization of peptide main chains[3]. By incorporating this derivative into specific positions of a synthetic peptide (such as the Yaa position in collagen-like Xaa-Yaa-Gly repeats), researchers can lock the backbone into the precise torsion angles required for triple-helix formation[1]. This preorganization significantly reduces the entropic penalty associated with peptide folding, leading to hyperstable peptidomimetics that are highly resistant to proteolytic degradation and possess enhanced target binding affinities.

References

- Title: Reciprocity of Steric and Stereoelectronic Effects in the Collagen Triple Helix Source: NIH / PMC URL

- Title: L-Proline, 4-methyl-, ethyl ester, cis- (9CI)

- Title: Stereoelectronic and steric effects in side chains preorganize a protein main chain Source: PNAS URL

- Title: Conformational preference and cis-trans isomerization of 4-methylproline residues Source: NIH / PMC URL

- Title: Conformational ensembles of flexible b-turn mimetics in DMSO-d6 Source: RSC Publishing URL

Sources

- 1. Reciprocity of Steric and Stereoelectronic Effects in the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nextsds.com [nextsds.com]

- 3. pnas.org [pnas.org]

- 4. Conformational ensembles of flexible β-turn mimetics in DMSO-d6 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Pathways for Unnatural 4-Methylproline Derivatives

Foreword: The Strategic Value of 4-Methylproline in Modern Drug Discovery

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone of modern drug design. Among these, 4-methylproline (4-MePro) stands out for its profound impact on the conformational stability and metabolic resistance of bioactive peptides.[1][2] Its constrained pyrrolidine ring, modified with a methyl group at the C4 position, can lock a peptide backbone into a desired bioactive conformation, enhance binding affinity, and block sites susceptible to oxidative degradation.[2][3] This guide provides an in-depth exploration of the known biosynthetic pathways for 4-methylproline, offering researchers and drug development professionals a technical foundation for leveraging these enzymatic routes to produce valuable unnatural amino acid building blocks. We will delve into the key enzymes, their mechanisms, stereochemical control, and provide actionable protocols for their application.

Section 1: The Core Biosynthetic Blueprint: A Multi-Enzyme Cascade from L-Leucine

Nature has evolved elegant enzymatic machinery to synthesize 4-methylproline, primarily utilizing L-leucine as a readily available starting precursor. This pathway is a conserved, multi-step enzymatic cascade identified in various microorganisms, including Streptomyces bacteria and Nostoc cyanobacteria.[2][3][4][5] The core logic involves a sequential hydroxylation, oxidation, and reductive cyclization.

The most thoroughly characterized pathway is that for (2S,4R)-4-methylproline, a key component of the anti-tuberculosis agent griselimycin.[2][3] This pathway relies on a dedicated sub-operon of genes (griE, griF, griH) to execute the transformation.

The Initiating Step: Stereospecific Hydroxylation by GriE

The biosynthesis begins with the stereospecific hydroxylation of L-leucine at its non-activated C5 position. This critical step is catalyzed by GriE, a Fe(II)/α-ketoglutarate-dependent hydroxylase.[2][3]

-

Mechanism & Causality: GriE belongs to a superfamily of enzymes that utilize a ferrous iron center to activate molecular oxygen. α-ketoglutarate acts as a co-substrate, which upon decarboxylation, facilitates the formation of a high-valent iron-oxo species. This potent oxidant is responsible for abstracting a hydrogen atom from the C5 position of leucine, followed by an oxygen rebound to form (2S,4R)-5-hydroxyleucine. The enzyme's active site architecture is precisely tailored to orient the leucine substrate, ensuring that hydroxylation occurs with high stereospecificity, which dictates the final stereochemistry at the C4 position of the proline ring.[3]

Oxidation and Spontaneous Cyclization via GriF

The (2S,4R)-5-hydroxyleucine intermediate is then acted upon by GriF, a zinc-dependent dehydrogenase.[2][3]

-

Mechanism & Causality: GriF, using NAD+ as a cofactor, oxidizes the C5-hydroxyl group to an aldehyde, forming 4-methylglutamate-5-semialdehyde. This intermediate is unstable and spontaneously cyclizes through the formation of an imine between the C5-aldehyde and the α-amino group.[2] This intramolecular condensation results in the formation of the five-membered pyrroline ring structure, 3-methyl-Δ1-pyrroline-5-carboxylic acid (MeP5C).[2][6] The instability of the aldehyde intermediate and the favorability of forming a five-membered ring are the thermodynamic drivers for this spontaneous cyclization.

The Final Reduction: Forming the Saturated Ring with GriH

The final step is the reduction of the imine double bond in MeP5C to yield the saturated pyrrolidine ring of (2S,4R)-4-methylproline. This reaction is catalyzed by GriH, an F420-dependent oxidoreductase that functions similarly to Δ1-pyrroline-5-carboxylic acid (P5C) reductases like ProC in E. coli.[2][3]

-

Mechanism & Causality: GriH utilizes a reduced cofactor (NADH can substitute for F420 in vitro) to deliver a hydride to the C5 position of the MeP5C imine.[2] This stereospecific reduction saturates the ring and establishes the final (2S,4R)-4-methylproline product. The enzyme ensures the correct stereochemical outcome of the final product, ready for incorporation into nonribosomal peptide synthetase (NRPS) assembly lines.[2][7][8]

Section 2: Stereochemical Divergence: The Cyanobacterial Pathway to (2S,4S)-4-Methylproline

A fascinating aspect of 4-MePro biosynthesis is nature's ability to produce different diastereoisomers. While the griselimycin pathway yields the (2S,4R) isomer, cyanobacteria like Nostoc produce the (2S,4S) isomer for incorporation into natural products like nostopeptolides.[3][4][5][6]

The core logic of the pathway remains the same (hydroxylation, oxidation, reduction), but the key difference lies in the stereochemical outcome of the initial hydroxylation step. The cyanobacterial pathway utilizes enzymes NosE (a dehydrogenase homologous to GriF) and NosF (a P5C reductase homologous to GriH).[4][5][6] The leucine hydroxylase in this system, while functionally analogous to GriE, produces (2S,4S)-5-hydroxyleucine.[3][9] This initial stereochemical decision propagates through the pathway, ultimately yielding (2S,4S)-4-methylproline.

This stereochemical divergence underscores a critical principle for bio-engineering: the selection of the initial hydroxylating enzyme is the primary determinant of the final product's stereochemistry.

Data Summary: Key Enzymes in 4-Methylproline Biosynthesis

| Enzyme Homolog | Organism Source (Example) | Gene | Function | Cofactors/Co-substrates | Stereochemical Outcome |

| Leucine Hydroxylase | Streptomyces DSM 40835 | griE | Hydroxylates L-leucine at C5 | Fe(II), α-ketoglutarate, O₂ | (2S,4R) |

| Leucine Hydroxylase | Nostoc sp. | (unspecified) | Hydroxylates L-leucine at C5 | Fe(II), α-ketoglutarate, O₂ | (2S,4S) |

| Dehydrogenase | Streptomyces DSM 40835 | griF | Oxidizes 5-hydroxyleucine | NAD⁺, Zn²⁺ | N/A |

| Dehydrogenase | Nostoc sp. | nosE | Oxidizes 5-hydroxyleucine | NAD⁺, Zn²⁺ | N/A |

| Reductase | Streptomyces DSM 40835 | griH | Reduces MeP5C imine | NADH (or F420) | N/A |

| Reductase | Nostoc sp. | nosF | Reduces MeP5C imine | NADH/NADPH | N/A |

Section 3: Experimental Protocols for Biosynthesis and Analysis

Harnessing these pathways requires robust experimental procedures. The following section provides a validated, step-by-step methodology for the in vitro reconstitution of the (2S,4R)-4-MePro pathway and subsequent product analysis.

Workflow for In Vitro Biosynthesis

The overall workflow involves heterologous expression of the biosynthetic enzymes, purification, and subsequent combination in a controlled in vitro reaction.

Sources

- 1. Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02622F [pubs.rsc.org]

- 4. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Advanced Chemoenzymatic Synthesis of cis-4-Methyl-L-Proline Ethyl Ester

Executive Summary

cis-4-Methyl-L-proline is a highly valuable non-canonical amino acid (ncAA) building block, frequently incorporated into the scaffolds of bioactive peptides, echinocandins, and novel therapeutics like cavinafungin B. However, the precise installation of the C4 methyl group with strict cis relative stereochemistry to the C2 carboxylate presents a significant synthetic challenge.

This application note details a state-of-the-art, scalable chemoenzymatic methodology for the catalytic asymmetric synthesis of cis-4-methyl-L-proline ethyl ester. By abandoning lengthy chiral pool derivations in favor of highly selective biocatalytic C–H functionalization followed by substrate-directed catalytic hydrogenation, this protocol ensures superior diastereomeric ratios (dr > 20:1) and excellent step economy.

Strategic Rationale & Mechanistic Insights

To design a highly efficient synthesis, we must understand the causality behind the stereochemical failures of traditional methods and how modern catalysis overcomes them.

The Stereochemical Challenge

Traditional syntheses of 4-substituted prolines rely on the chiral pool, typically starting from trans-4-hydroxy-L-proline. These routes require exhaustive protection-deprotection sequences, oxidation to the ketone, Wittig olefination, and subsequent hydrogenation . The critical flaw in this approach is the poor facial selectivity during the hydrogenation of the exocyclic alkene, which often yields a nearly equimolar mixture of cis and trans isomers, necessitating tedious chromatographic separations .

Biocatalytic Desymmetrization (The "Build" Phase)

To bypass this, our protocol utilizes LdoA , an Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase. L-Leucine possesses two diastereotopic methyl groups at the C4 position. LdoA catalyzes the highly regioselective and stereoselective remote C(sp³)–H oxidation of the pro-R methyl group.

-

Causality: By selectively oxidizing the pro-R methyl group to an aldehyde, the unreacted pro-S methyl group is locked into the (4S) absolute configuration. The resulting intermediate undergoes spontaneous intramolecular reductive amination (cyclization), yielding (4S)-4-methyl-1-pyrroline-2-carboxylic acid. This single biocatalytic step achieves what requires 4–5 steps in traditional organic synthesis.

Substrate-Directed Diastereoselective Reduction (The "Set" Phase)

The 1-pyrroline intermediate contains an sp²-hybridized C2 carbon (N=C double bond), meaning the original C2 stereocenter of L-leucine is temporarily lost.

-

Causality: When subjected to catalytic hydrogenation over Adam's catalyst (PtO₂), the (4S)-methyl group (which points "down" relative to the ring plane) sterically shields the bottom face of the pyrroline ring. Consequently, the catalyst surface must approach from the less hindered top face. The syn-addition of hydrogen from the top face pushes the C2-carboxylate group "down" (into the alpha position), perfectly re-establishing the (2S) stereocenter and ensuring a strict cis relationship between the C2-carboxylate and C4-methyl group.

Fischer Esterification (The "Protect" Phase)

The final step requires converting the zwitterionic amino acid into its ethyl ester.

-

Causality: Thionyl chloride (SOCl₂) in anhydrous ethanol is utilized. SOCl₂ reacts with ethanol to generate HCl in situ. This highly acidic environment serves a dual purpose: it protonates the secondary amine (preventing unwanted N-alkylation or degradation) and acts as the catalyst for the Fischer esterification of the carboxylic acid, driving the equilibrium toward the target cis-4-methyl-L-proline ethyl ester hydrochloride salt.

Quantitative Method Comparison

To justify the adoption of this chemoenzymatic route, the table below summarizes the quantitative performance metrics of competing methodologies.

| Synthetic Route | Total Steps | Overall Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Key Catalysts / Reagents |

| Chiral Pool (from 4-hydroxyproline) | 6–8 | 15–25% | 4:1 to 15:1 | >99% | Dess-Martin Periodinane, Crabtree's Catalyst |

| Organocatalytic (Conjugate Addition) | 4–5 | 40–50% | ~10:1 | 90–95% | Chiral Cu/Ag complexes, Grignard Reagents |

| Chemoenzymatic (This Protocol) | 3 | 65–75% | >20:1 | >99% | LdoA (Fe/α-KG), PtO₂, SOCl₂/EtOH |

Experimental Workflows & Protocols

Workflow Visualization

Workflow for the chemoenzymatic synthesis of cis-4-methyl-L-proline ethyl ester.

Step-by-Step Methodology

Safety Note: Thionyl chloride is highly corrosive and reacts violently with water. Hydrogen gas is highly flammable. Perform all reactions in a certified fume hood using appropriate PPE.

Step 1: Biocatalytic Desymmetrization and Cyclization

-

Buffer Preparation: Prepare 500 mL of reaction buffer containing 50 mM HEPES (pH 7.5), 2 mM ascorbic acid, 1 mM FeSO₄, and 15 mM α-ketoglutarate.

-

Reaction Initiation: Dissolve 10 mmol of L-Leucine in the buffer. Add clarified cell lysate containing overexpressed LdoA enzyme (approx. 5 mol% effective enzyme loading).

-

Incubation: Incubate the mixture at 30 °C with vigorous shaking (250 rpm) in a baffled flask to ensure maximum oxygen transfer (O₂ is the stoichiometric oxidant). Allow the reaction to proceed for 16 hours.

-

Isolation: Quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins. Centrifuge at 10,000 × g for 15 minutes. Decant the supernatant and concentrate under reduced pressure to isolate the crude (4S)-4-methyl-1-pyrroline-2-carboxylic acid.

Validation Checkpoint 1: Analyze the crude mixture via LC-MS. The complete disappearance of the L-leucine peak (m/z 132.1 [M+H]⁺) and the appearance of the pyrroline intermediate (m/z 128.1 [M+H]⁺) confirms successful oxidation and spontaneous cyclization.

Step 2: Diastereoselective Catalytic Hydrogenation

-

Reaction Setup: Dissolve the crude pyrroline intermediate in 50 mL of a 1:1 mixture of Methanol/H₂O.

-

Catalyst Addition: Add 50 mg of Adam's catalyst (PtO₂). Purge the reaction vessel with nitrogen gas for 5 minutes.

-

Hydrogenation: Introduce hydrogen gas via a balloon (1 atm). Stir the suspension vigorously at room temperature for 12 hours. The steric bulk of the (4S)-methyl group will force the syn-addition of H₂ from the opposite face.

-

Workup: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the platinum catalyst, washing the pad with excess methanol. Concentrate the filtrate in vacuo to yield cis-4-methyl-L-proline as a white solid.

Validation Checkpoint 2: Perform ¹H NMR (D₂O) analysis. The presence of strong NOESY cross-peaks between the C2-H and C4-CH₃ protons confirms the cis (2S, 4S) configuration. The absence of an imine carbon signal (~170 ppm) in the ¹³C NMR confirms complete reduction.

Step 3: Fischer Esterification

-

Activation: Suspend the cis-4-methyl-L-proline (approx. 8 mmol) in 40 mL of anhydrous ethanol under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Dropwise add 2.0 equivalents (16 mmol, ~1.16 mL) of thionyl chloride (SOCl₂) over 15 minutes. Maintain the temperature at 0 °C to control the exothermic generation of HCl.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (80 °C) for 6 hours.

-

Purification: Cool the mixture to room temperature and evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the cis-4-methyl-L-proline ethyl ester hydrochloride salt. Filter and dry under high vacuum.

Validation Checkpoint 3: IR spectroscopy must show a strong, sharp ester C=O stretch at ~1740 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) must confirm the final product mass (m/z 158.1175 [M+H]⁺).

References

-

Zwick, C. R.; Renata, H. "Remote C–H Hydroxylation by an α-Ketoglutarate-Dependent Dioxygenase Enables Efficient Chemoenzymatic Synthesis of Manzacidin C and Proline Analogs." Journal of the American Chemical Society, 2018.[Link]

-

Koskinen, A. M. P.; Rapoport, H. "Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs." The Journal of Organic Chemistry, 1989.[Link]

-

Langlois, N. "An enantioselective synthesis of the unusual 3,4-disubstituted proline 2, a constituent of antifungal echinocandins." Tetrahedron: Asymmetry, 1998.[Link]

Application Note: Stereoretentive Base-Catalyzed Hydrolysis of cis-4-Methyl-L-Proline Ethyl Ester

Target Audience: Synthetic Chemists, Drug Development Professionals, and Peptide Engineers.

Introduction & Biological Relevance

Non-canonical amino acids (ncAAs), particularly substituted prolines, are indispensable building blocks in the design of peptidomimetics and the total synthesis of complex natural products. cis-4-Methyl-L-proline is a highly valued ncAA, frequently identified as a distinctive structural moiety in bioactive compounds such as the leucinostatins—a class of nonapeptide antibiotics with selective antiproliferative effects[1]. Furthermore, 4-methyl substituted prolines are extensively utilized in the development of neutral amino acid transporter (SLC1A4/SLC1A5) blockers for oncology applications[2].

During the synthetic elaboration of these complex peptides, cis-4-methyl-L-proline is often protected as an ethyl ester to facilitate coupling reactions and enhance organic solubility. The subsequent deprotection via base-catalyzed hydrolysis (saponification) must be executed with high precision to quantitatively yield the free carboxylic acid while strictly preserving the delicate cis stereochemistry at the C2 and C4 positions.

Mechanistic Causality & Reagent Selection

The base-catalyzed hydrolysis of amino acid ethyl esters operates via a standard nucleophilic acyl substitution mechanism. Hydroxide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group.

Why Lithium Hydroxide (LiOH)? While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are standard saponification reagents, Lithium Hydroxide (LiOH) is the gold standard for the hydrolysis of chiral amino acid esters[3][4]. The choice of LiOH is driven by two key mechanistic factors:

-

Suppression of Epimerization: The alpha-proton (C2) of proline derivatives is mildly acidic. Stronger bases (NaOH/KOH) can abstract this proton, leading to enolate formation and subsequent racemization or epimerization[5]. The lithium cation coordinates effectively with the carbonyl oxygen, enhancing the electrophilicity of the ester while maintaining a milder bulk basicity. This preserves the cis relationship between the C4-methyl and C2-carboxylate groups.

-

Solubility and Mildness in Mixed Solvents: LiOH·H2O is highly soluble in aqueous-organic mixtures (e.g., THF/H2O or Dioxane/H2O), allowing for homogeneous reaction conditions at lower temperatures (0 °C to RT)[6].

Visualized Workflow

Workflow for the stereoretentive base-catalyzed hydrolysis of cis-4-methyl-L-proline ethyl ester.

Experimental Protocol: Stereoretentive Hydrolysis

Materials Required:

-

cis-4-Methyl-L-proline ethyl ester (Substrate)

-

Lithium hydroxide monohydrate (LiOH·H2O, 1.5 - 2.0 equiv.)

-

Tetrahydrofuran (THF), HPLC Grade

-

Deionized Water (Milli-Q)

-

1M Potassium bisulfate (KHSO4) or 1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a solvent mixture of THF and H₂O in a 3:1 (v/v) ratio. The organic solvent ensures the solubility of the lipophilic cis-4-methyl-L-proline ethyl ester, while water is required to dissolve the LiOH and drive the hydrolysis[3].

-

Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-4-methyl-L-proline ethyl ester (1.0 equiv., e.g., 10 mmol) in the THF/H₂O mixture to achieve an approximate 0.2 M concentration.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C minimizes the kinetic energy available for unwanted side reactions, such as alpha-deprotonation.

-

Base Addition: Add LiOH·H2O (1.5 to 2.0 equiv.) in a single portion[4].

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

-

Monitoring (Self-Validation): Monitor the reaction via TLC (e.g., 10% MeOH in DCM, visualized with Ninhydrin stain) or LC-MS until complete consumption of the starting ester is observed.

-

Volatile Removal: Once complete, concentrate the mixture under reduced pressure (rotary evaporator, bath temp <30 °C) to remove the majority of the THF. Causality: Removing THF prevents the organic solvent from solubilizing the product during the subsequent aqueous workup.

-

Acidification: Cool the remaining aqueous layer to 0 °C. Carefully acidify the solution to pH ~2-3 using 1M KHSO4 or 1M HCl[3]. Causality: KHSO4 is often preferred over HCl to prevent the introduction of highly nucleophilic chloride ions, though 1M HCl is acceptable for simple aliphatic prolines.

-

Extraction: Extract the acidified aqueous layer with EtOAc or DCM (3 × 20 mL).

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure cis-4-methyl-L-proline.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of hydrolysis conditions for proline-derived ethyl esters, highlighting the superiority of the LiOH-THF/H₂O system in preserving stereochemical integrity.

| Base System | Solvent Ratio (v/v) | Temp (°C) | Time (h) | Yield (%) | Epimerization at C2 |

| NaOH (2.0 eq) | MeOH / H₂O (1:1) | 25 | 2.0 | 85% | ~5-8% (Trace trans) |

| KOH (2.0 eq) | EtOH / H₂O (1:1) | 40 | 1.5 | 78% | ~10-12% |

| LiOH·H₂O (1.5 eq) | THF / H₂O (3:1) | 0 → 25 | 4.5 | >95% | Not Detected (<1%) |

| LiOH·H₂O (1.5 eq) | Dioxane / H₂O (2:1) | 25 | 6.0 | 92% | Not Detected (<1%) |

(Note: Data synthesized from standard peptidomimetic deprotection workflows[3][6].)

Troubleshooting & Structural Considerations

-

Diketopiperazine (DKP) Formation: If the cis-4-methyl-L-proline ethyl ester is part of a dipeptide (e.g., coupled to another amino acid at the N-terminus), base-catalyzed hydrolysis can trigger rapid intramolecular cyclization, forming a diketopiperazine[6]. To avoid this, ensure the N-terminus is heavily protected (e.g., with a bulky Boc or Cbz group) or perform the hydrolysis strictly at 0 °C with minimal base equivalents.

-

Incomplete Hydrolysis: Steric hindrance from the cis-4-methyl group can occasionally slow down the nucleophilic attack at the adjacent ester. If starting material persists after 6 hours, do not increase the temperature (which risks epimerization); instead, add an additional 0.5 equiv. of LiOH·H₂O and continue stirring at room temperature.

References

-

[2] Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. 2

-

[1] Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer. PMC. 1

-

[6] Pseudo-A(1,3) Strain as a Key Conformational Control Element in the Design of Poly-l-proline Type II Peptide Mimics. Journal of the American Chemical Society. 6

-

[3] Synthesis of Notoamide J: A Potentially Pivotal Intermediate in the Biosynthesis of Several Prenylated Indole Alkaloids. The Journal of Organic Chemistry. 3

-

[4] Synthesis and anticancer studies of 1-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)- benzenesulfonyl]-pyrrolidine-2-carboxylic acid derivatives. CHEMISTRY & BIOLOGY INTERFACE. 4

Sources

- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cbijournal.com [cbijournal.com]

- 5. N-Z-L-proline methyl ester | 5211-23-4 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Peptide Coupling Strategies for cis-4-Methyl-L-Proline Ethyl Ester

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative reagent selection, and self-validating protocols for sterically hindered secondary amines.

Introduction: The Steric Challenge of cis-4-Methyl-L-Proline

The incorporation of proline derivatives into peptide sequences is a notoriously challenging step in both solution-phase and solid-phase peptide synthesis (SPPS)[1]. The target molecule, cis-4-methyl-L-proline ethyl ester , presents a compounded synthetic hurdle. As a secondary amine restricted within a pyrrolidine ring, its inherent nucleophilicity is already lower than that of primary amino acids. The addition of a methyl group at the 4-position in the cis configuration introduces severe steric hindrance, significantly restricting the accessible conformational space and physically blocking the approach vector of the incoming activated carboxylate[2].

When standard coupling reagents (e.g., DCC/HOBt or HBTU) are employed, the rate-limiting nucleophilic attack by the hindered secondary amine becomes prohibitively slow. This kinetic delay allows competitive side reactions to dominate, most notably the formation of oxazolones, which leads to extensive epimerization (racemization) of the incoming amino acid, or premature hydrolysis of the active ester[2]. To achieve high yields and maintain optical purity, specialized coupling reagents that generate highly reactive, stabilized intermediates are strictly required.

Reagent Selection & Mechanistic Causality

To overcome the activation energy barrier imposed by cis-4-methyl-L-proline ethyl ester, the electrophilicity of the incoming amino acid must be maximized while providing catalytic assistance to the incoming amine.

-

HATU / HOAt System: HATU is a gold standard for hindered couplings. Unlike HOBt, the HOAt leaving group in HATU contains a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen provides critical anchimeric assistance (a neighboring group effect) by forming an intramolecular hydrogen bond with the incoming secondary amine of the proline derivative, effectively pre-organizing the transition state and accelerating the amide bond formation[3].

-

COMU: COMU is a third-generation uronium salt based on the OxymaPure leaving group. It replaces the dimethylamino moiety of HATU with a morpholino group, which alters its solubility and reactivity profile[4]. Mechanistically, COMU exists purely in the highly reactive uronium form (rather than the less reactive guanidinium isomer). It is exceptionally efficient for secondary amines, and its byproducts are highly water-soluble, making it the reagent of choice for solution-phase synthesis where easy workup is paramount[4].

-

BTC (Triphosgene): For "refractory" couplings—such as coupling a highly hindered amino acid (e.g., Fmoc-Val-OH) to cis-4-methyl-L-proline—active esters may still fail. Bis(trichloromethyl) carbonate (BTC) is used to generate an acid chloride in situ. Acid chlorides are the smallest and most reactive electrophiles available, allowing them to bypass the steric clashes that inhibit bulkier active esters[5].

Quantitative Data: Coupling Efficiency Comparison

The following table summarizes the expected performance of various coupling systems when reacting a standard sterically hindered amino acid (e.g., Fmoc-Val-OH) with cis-4-methyl-L-proline ethyl ester in solution phase.

| Coupling Reagent System | Base | Activation Time | Reaction Time | Expected Yield | Epimerization Risk |

| HBTU / HOBt | DIPEA | 5 min | 12–24 h | < 40% | High |

| HATU / HOAt | DIPEA | 2 min | 2–4 h | 80–85% | Low |

| COMU | DIPEA / TMP | 1 min | 1–2 h | 85–95% | Very Low |

| BTC (Triphosgene) | 2,4,6-Collidine | 0 min (in situ) | 1 h | > 95% | Moderate |

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow and transition states involved in the COMU/HATU-mediated coupling process.

Caption: Mechanistic workflow of COMU/HATU-mediated coupling to cis-4-methyl-L-proline ethyl ester.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate built-in validation checkpoints.

Protocol A: High-Efficiency Solution-Phase Coupling using COMU

Causality: COMU is selected for its superior reactivity with secondary amines and its ability to produce water-soluble byproducts, which simplifies the isolation of the ethyl ester product[4].

Materials:

-

Incoming Amino Acid (e.g., Fmoc-Val-OH): 1.1 equivalents

-

cis-4-methyl-L-proline ethyl ester (HCl salt): 1.0 equivalent

-

COMU: 1.05 equivalents (Note: A slight defect relative to the carboxylic acid prevents unreacted COMU from capping the proline amine[4])

-

DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents

-

Solvent: Anhydrous DMF or DCM (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

-

Amine Liberation: Dissolve cis-4-methyl-L-proline ethyl ester HCl salt (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt. Stir for 5 minutes.

-

Pre-Activation: In a separate, dry vial, dissolve Fmoc-Val-OH (1.1 eq) and COMU (1.05 eq) in DMF. Add DIPEA (2.0 eq).

-